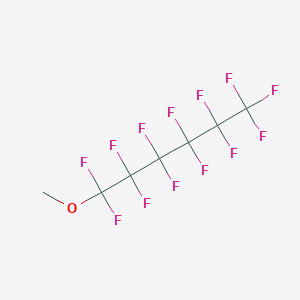

Methyl perfluorohexyl ether

Description

Categorization and Nomenclature within Per- and Polyfluoroalkyl Substances (PFAS)

Methyl perfluorohexyl ether falls under the broad category of per- and polyfluoroalkyl substances (PFAS), a group of synthetic organofluorine chemicals characterized by the highly stable carbon-fluorine bond. service.gov.uk The Organisation for Economic Co-operation and Development (OECD) defines PFAS as fluorinated substances containing at least one fully fluorinated methyl or methylene (B1212753) carbon atom. nih.govitrcweb.org More specifically, this compound is classified as a hydrofluoroether (HFE). HFEs are a subset of PFAS that contain an ether linkage (an oxygen atom connected to two alkyl or aryl groups) and are not fully fluorinated, meaning they contain at least one hydrogen atom.

The nomenclature for these compounds can be complex. The International Union of Pure and Applied Chemistry (IUPAC) name for a related compound, methyl perfluorobutyl ether, is 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane. nih.gov Following this pattern, the systematic name for this compound would reflect its structure of a perfluorinated six-carbon chain attached to an ether-linked methyl group. These compounds are distinct from perfluoroalkyl ether carboxylic acids (PFECAs) and perfluoroalkyl ether sulfonic acids (PFESAs), which are other classes of fluorinated ethers that have attracted significant environmental and health research interest. acs.orgewg.orgresearchgate.net

Table 1: Classification of this compound

| Category | Classification |

|---|---|

| Broad Chemical Class | Per- and Polyfluoroalkyl Substances (PFAS) |

| Sub-Class | Hydrofluoroether (HFE) |

| Key Structural Features | Perfluoroalkyl moiety, Ether linkage, Presence of hydrogen |

Evolution of Perfluoroalkyl Ether Research in Environmental and Industrial Chemistry

Research into perfluoroalkyl ethers has evolved significantly, driven by their unique physicochemical properties and their role as replacements for more environmentally persistent and toxic compounds. Initially, the focus of PFAS research was on long-chain perfluoroalkyl acids (PFAAs) like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonic acid (PFOS), due to concerns about their persistence, bioaccumulation, and toxicity. nih.govwikipedia.org

As regulations on these legacy PFAS became stricter, industry shifted towards producing alternative fluorinated substances, including perfluoroalkyl ethers. researchgate.net This shift prompted a new wave of research in both industrial and environmental chemistry. Industrially, perfluoroalkyl ethers, including hydrofluoroethers like this compound, were developed for applications such as precision cleaning solvents, heat transfer fluids, and as components in fire-fighting foams. google.comchemicalbook.com Their low surface tension, viscosity, and non-flammability made them attractive for these uses. google.com

Environmentally, the research trajectory has focused on understanding the fate, transport, and potential impacts of these newer PFAS. nih.govitrcweb.org Studies have investigated their distribution in various environmental compartments, including water and air. nih.govacs.org A significant area of research has been the potential for polyfluoroalkyl substances to transform into more persistent PFAAs in the environment. itrcweb.org The development of advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), has been crucial in detecting and quantifying the presence of novel perfluoroalkyl ethers in environmental samples. acs.org

Historical Context of this compound Research Trajectories

Specific research on this compound is less extensive compared to its more prominent PFAA relatives. However, its development is rooted in the broader search for alternatives to ozone-depleting substances and persistent organic pollutants. The synthesis of related hydrofluoroethers, such as methyl nonafluorobutyl ether (a mixture of isomers), has been documented in patents, highlighting its industrial relevance as a cleaning agent and solvent. google.comchemicalbook.com

Early research likely focused on its synthesis and fundamental physicochemical properties. For instance, the synthesis of methyl perfluorobutyl ether can be achieved through the reaction of heptafluorobutyryl fluoride (B91410) with dimethyl sulfate (B86663) in the presence of potassium fluoride. chemicalbook.com Similar synthetic routes would be applicable to this compound.

Environmental research on specific HFEs like this compound is emerging. Studies on the environmental occurrence of various PFAS have sometimes included broader categories of fluorinated ethers, but detailed investigations into the specific fate and transport of this compound are not as prevalent in the published literature. Much of the environmental research on fluorinated ethers has concentrated on perfluoroalkyl ether carboxylic acids (PFECAs) due to their detection in water sources and potential for human exposure. acs.orgewg.org

Current Research Gaps and Future Directions for this compound

Despite its industrial use, significant research gaps exist for this compound. A primary gap is the limited availability of comprehensive data on its environmental fate, persistence, and potential transformation pathways. archives.gov While it is a polyfluoroalkyl substance, and therefore potentially subject to degradation, the specific products of its environmental transformation are not well-characterized.

Future research should prioritize several key areas:

Environmental Fate and Transport: Detailed studies are needed to understand how this compound moves through different environmental compartments (air, water, soil) and its potential for long-range transport. nih.gov

Transformation and Degradation: Research is required to identify the biotic and abiotic degradation pathways of this compound and to characterize its terminal degradation products.

Analytical Method Development: The development of more sensitive and specific analytical methods is crucial for accurately quantifying its presence in complex environmental matrices and for distinguishing it from other PFAS.

Toxicological Assessment: While outside the strict scope of this article, a comprehensive understanding of its toxicological profile is a critical future research direction to fully assess its environmental and health implications. epa.gov

Addressing these research gaps is essential for a complete scientific understanding of this compound and for making informed decisions regarding its use and management. archives.gov

Table 2: Key Research Areas and Gaps for this compound

| Research Area | Current Status | Future Directions |

|---|---|---|

| Environmental Occurrence | Limited data, often grouped with other PFAS. | Targeted monitoring in various environmental media. |

| Fate and Transport | General models for PFAS exist, but specific data for this compound is lacking. | Field and laboratory studies to determine partitioning and mobility. |

| Transformation Pathways | Assumed to degrade as a polyfluoroalkyl substance, but specific pathways are unknown. | Identification of degradation products under various environmental conditions. |

| Analytical Chemistry | Methods for broader PFAS classes exist. | Development of specific and sensitive analytical standards and methods. |

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-methoxyhexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F13O/c1-21-7(19,20)5(14,15)3(10,11)2(8,9)4(12,13)6(16,17)18/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWBDEIUJSDQGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13OCH3, C7H3F13O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-methoxy- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10895469 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-methoxyhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10895469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226909-72-4 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-methoxyhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10895469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Fundamental Synthetic Routes for Methyl Perfluoroalkyl Ethers

The construction of the ether linkage in methyl perfluoroalkyl ethers can be achieved through various chemical transformations. The choice of method often depends on the availability of starting materials, desired purity, and the specific structure of the perfluoroalkyl group.

One of the classic methods for the methylation of alcohols is the use of diazomethane (B1218177). This approach is also applicable to fluorinated alcohols for the synthesis of methyl fluoroalkyl ethers. The reaction proceeds by the protonation of diazomethane by the acidic fluorinated alcohol to form a methyldiazonium cation, which is a potent methylating agent. The alcohol's conjugate base then acts as a nucleophile, attacking the methyl group and releasing nitrogen gas.

However, this method is often limited to laboratory-scale synthesis due to the hazardous and explosive nature of diazomethane.

The addition of perfluoroalkyl iodides to alkenes provides a versatile method for introducing a perfluoroalkyl group into a molecule that already contains an ether linkage. This radical-mediated reaction is typically initiated by thermal or photochemical means, or through the use of a radical initiator. For the synthesis of methyl perfluoroalkyl ethers, a suitable substrate would be an alkene that already contains a methyl ether moiety. This method is particularly useful for creating more complex ether structures.

The direct intermolecular dehydration of two alcohols to form a symmetric or asymmetric ether is a common method for non-fluorinated compounds. However, this acid-catalyzed process is generally not effective for the synthesis of perfluoroalkyl ethers due to the low nucleophilicity of fluorinated alcohols.

More successful etherification strategies for this class of compounds include adaptations of the Williamson ether synthesis. This method involves the reaction of a sodium or potassium salt of a perfluoroalcohol (a perfluoroalkoxide) with a methylating agent such as methyl iodide or dimethyl sulfate (B86663). The strong electron-withdrawing nature of the perfluoroalkyl group increases the acidity of the alcohol, facilitating the formation of the alkoxide.

Another relevant method is the Mitsunobu reaction, which allows for the conversion of a primary or secondary alcohol to an ether with inversion of stereochemistry. orgsyn.org This reaction utilizes a phosphine (B1218219) reagent, typically triphenylphosphine (B44618), and an azodicarboxylate like diethyl azodicarboxylate (DEAD). google.com While effective, the reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine (B178648) derivative as byproducts, which can complicate purification. orgsyn.org

A summary of key etherification methods is presented in the table below.

| Method | Reactants | General Conditions | Applicability to Methyl Perfluoroalkyl Ethers |

|---|---|---|---|

| Williamson Ether Synthesis | Perfluoroalkoxide and Methyl Halide/Sulfate | Typically in a polar aprotic solvent | Highly applicable and commonly used. |

| Diazomethane Methylation | Perfluoroalcohol and Diazomethane | Low temperature in an inert solvent | Applicable but hazardous for large-scale synthesis. |

| Mitsunobu Reaction | Perfluoroalcohol, Methanol, Triphenylphosphine, DEAD/DIAD | Anhydrous conditions, typically in THF or ether | Applicable, especially for stereospecific synthesis, but purification can be challenging. |

| Intermolecular Dehydration | Perfluoroalcohol and Methanol | Strong acid catalyst, elevated temperatures | Generally not successful due to the low nucleophilicity of fluorinated alcohols. |

Perfluoro(methyl vinyl ether) (PMVE) is a key monomer in the production of high-performance fluoropolymers and elastomers. labshake.com The polymerization of PMVE, often in copolymerization with other fluoroalkenes like tetrafluoroethylene (B6358150) (TFE) or vinylidene fluoride (B91410) (VF2), is typically carried out via free-radical polymerization. labshake.com These polymerizations can be initiated by thermal, photochemical, or redox methods in aqueous emulsion or suspension systems, or in solution using fluorinated solvents. The resulting polymers are known for their excellent thermal and chemical resistance. Step-growth polymerization of perfluoro-vinyl ether monomers with various bisphenols has also been explored to create fluorinated arylene vinylene ether (FAVE) polymers. nih.gov

Targeted Synthesis of Methyl Perfluorohexyl Ether Isomers

While a specific, detailed experimental procedure for the synthesis of this compound is not extensively documented in readily available literature, its synthesis can be inferred from established methods for analogous compounds, such as methyl perfluorobutyl ether. A plausible and efficient route would be the Williamson ether synthesis.

This synthesis would likely involve two main steps:

Formation of a perfluorohexoxide salt: A perfluorohexyl alcohol, such as 1H,1H-perfluorohexan-1-ol, would be deprotonated using a strong base like sodium hydride or potassium hydride in an anhydrous polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

Nucleophilic substitution: A methylating agent, such as methyl iodide or dimethyl sulfate, would then be added to the solution of the perfluorohexoxide. The alkoxide would act as a nucleophile, displacing the iodide or sulfate leaving group from the methylating agent in an SN2 reaction to form the this compound.

The synthesis of a branched isomer, such as methyl perfluoroisobutyl ether, has been reported. chemicalbook.com This synthesis involves the reaction of heptafluoroisobutyryl fluoride with silver fluoride, followed by reaction with dimethyl ether in the presence of water. chemicalbook.com This suggests that for branched isomers of this compound, a similar approach starting from the corresponding perfluoroacyl fluoride could be employed. The availability of precursors like 2-perfluorohexyl-1-iodoethane further supports the feasibility of synthesizing various isomers through such coupling reactions.

Reactivity Studies and Degradation Chemistry during Synthesis

The chemical stability of this compound during its synthesis is largely dictated by the robustness of the ether linkage and the C-F bonds under the reaction conditions. The strong electron-withdrawing effect of the perfluorohexyl group significantly influences the reactivity of the molecule. This effect enhances the acidity of any α-protons on the methyl group, although under the typically basic or neutral conditions of Williamson ether synthesis, this is not a major degradation pathway.

Studies on the degradation of perfluoroalkyl ether carboxylic acids (PFECAs) provide insight into the stability of the ether bond in fluorinated molecules. nih.govresearchgate.net Research has shown that the presence of the ether oxygen atom can increase the bond dissociation energy of the C-F bonds on the adjacent difluoromethylene (-CF2-) groups. nih.govresearchgate.net However, cleavage of the ether C-O bonds is a possible degradation pathway, which can lead to the formation of unstable perfluoroalcohols. nih.govresearchgate.net

During synthesis, potential degradation could be influenced by:

Strongly basic conditions: While necessary for the deprotonation of the alcohol in the Williamson synthesis, prolonged exposure to strong bases at high temperatures could potentially lead to elimination reactions if there are suitable leaving groups and abstractable protons in the molecule. Dehydrofluorination to form double bonds is a known degradation pathway for some fluoroelastomers under alkaline conditions.

Nucleophilic attack: The carbon of the methyl group is electrophilic and susceptible to nucleophilic attack. If strong nucleophiles other than the desired perfluoroalkoxide are present, side reactions could occur.

Thermal stress: Perfluoroalkyl ethers are generally thermally stable. However, during purification by distillation, excessive temperatures could lead to decomposition, especially if catalytic impurities are present.

Reactions with Isopropyl Alcohol and Product Formation Rates

The reaction between this compound, an isomeric mixture also known as C4F9OCH3 (Novec-7100), and isopropyl alcohol (IPA) has been the subject of detailed investigation to understand its stability and decomposition pathways. udayton.eduresearchgate.net Experimental studies have shown that methyl perfluoroalkyl ethers are remarkably stable, with product formation occurring at a very slow rate of approximately 1 part per million (ppm) per year at a standard laboratory temperature of 20°C. udayton.eduresearchgate.net

Kinetic measurements were conducted over a wide temperature range, from 6°C to 100°C, on samples that were aged for periods extending up to 1.8 years. udayton.eduresearchgate.net The rate of product formation was quantified using several analytical techniques, including an ion-selective electrode (ISE) to measure fluoride ion concentration, Karl Fischer coulometric titrations for water content, and both proton (¹H) and fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy for identifying the products and studying the reaction rates. udayton.eduresearchgate.net

The proposed reaction pathway for the decomposition of methyl perfluorobutyl ethers in the presence of isopropyl alcohol involves a two-step process. udayton.edu The initial, slower step involves the generation of isopropyl methyl ether (IME), hydrogen fluoride (HF), and perfluoro-n-butyryl fluoride. udayton.edu This is followed by a much faster second step where the perfluoro-n-butyryl fluoride reacts with isopropyl alcohol to produce the corresponding ester and additional hydrogen fluoride. udayton.edu This reaction mechanism is consistent for the different isomers present in the Novec-7100 mixture. udayton.edu

Interactive Data Table: Product Formation Rate

| Temperature (°C) | Product Formation Rate |

| 20 | ~1 ppm per year |

Theoretical Investigations of Reaction Mechanisms and Activation Parameters

To complement experimental findings, theoretical studies employing Density Functional Theory (DFT) calculations, specifically using the B3LYP/6-31+G(d) method, have been conducted to elucidate the reaction pathways and determine the probable mechanism for the reaction between methyl perfluoroalkyl ethers and isopropyl alcohol. udayton.eduresearchgate.net These computational investigations focused on the energetics of the reaction, including the activation parameters. udayton.edu

The theoretical calculations explored several reaction scenarios, varying the number of isopropyl alcohol molecules involved per molecule of methyl perfluoroalkyl ether. udayton.edu For computational efficiency, initial calculations were performed on a truncated system, using a perfluoroethyl group (CF₃CF₂OCH₃) as a model for the larger perfluorobutyl group, based on the assumption that the reaction's activation parameters would not be significantly affected by the length of the perfluoroalkyl chain since the reaction occurs at the methyl terminus. udayton.edu

The theoretical results support the experimentally proposed reaction pathway. udayton.edu The calculations revealed that the unimolecular decomposition of the ether has a high energy barrier (42 ± 3 kcal/mol), making this pathway negligible at room temperature. researchgate.net However, a significantly lower energy pathway becomes accessible when the reaction is mediated by isopropyl alcohol. udayton.edu The geometries of all stationary points in the reaction, including transition states, were calculated for reactions involving one, two, or three molecules of the alcohol. udayton.edu

The experimental enthalpy of activation (ΔH‡) was determined to be in the range of 20–25 kcal/mol, and the entropy of activation (ΔS‡) was found to be between -32 and -15 cal/(mol·K). researchgate.net These experimental values are in good agreement with the values derived from the theoretical calculations. udayton.eduresearchgate.net The calculations also indicated that the entropy of activation is dependent on the phase of the reactants, with a more negative ΔS‡ value associated with a higher proportion of vapor in the reaction mixture. udayton.edu

Interactive Data Table: Experimental and Theoretical Activation Parameters

| Parameter | Experimental Value | Theoretical Value |

| Enthalpy of Activation (ΔH‡) | 20–25 kcal/mol | In good agreement with experimental |

| Entropy of Activation (ΔS‡) | -32 to -15 cal/(mol·K) | In good agreement with experimental |

Advanced Spectroscopic and Analytical Characterization Techniques

Chromatographic Methodologies for Identification and Quantification

Chromatography, a cornerstone of analytical chemistry, is pivotal for separating methyl perfluorohexyl ether from complex mixtures prior to its detection and quantification. The choice of chromatographic method and detector is dictated by the compound's physicochemical properties, such as its volatility and polarity.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov In this method, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. rsc.org Following separation, the compound is ionized, typically by electron ionization (EI), which causes it to fragment into characteristic ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a chemical fingerprint for identification. jeol.com

The fragmentation pattern of this compound in GC-MS is predictable. The high-energy ionization process often leads to the absence of a clear molecular ion peak. jeol.com Instead, the spectrum is dominated by fragments resulting from the cleavage of C-C and C-O bonds. Key fragments for the perfluorohexyl chain would include ions like C₂F₅⁺ (m/z 119), C₃F₇⁺ (m/z 169), C₄F₉⁺ (m/z 219), C₅F₁₁⁺ (m/z 269), and C₆F₁₃⁺ (m/z 319). The presence of the methoxy (B1213986) group (-OCH₃) would also yield specific fragments.

For quantitative analysis, GC-MS can be operated in selected ion monitoring (SIM) mode, where only specific, characteristic ions are monitored. This approach significantly enhances sensitivity and selectivity, allowing for the detection of trace amounts of the analyte. nih.gov

Table 1: Typical GC-MS Operating Parameters for Fluorinated Ether Analysis

| Parameter | Typical Condition |

|---|---|

| GC Column | Agilent HP-5MS or similar non-polar column rsc.org |

| Injector Temperature | 200-250°C nih.govoup.com |

| Oven Temperature Program | Initial hold at 40-50°C, followed by a ramp of 10-20°C/min to 250-300°C nih.govoup.com |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) oup.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV oup.com |

| MS Mode | Full Scan for identification; Selected Ion Monitoring (SIM) for quantification nih.gov |

Gas Chromatography with an Electron Capture Detector (GC-ECD) is another valuable technique for analyzing halogenated compounds, including fluorinated ethers. mdpi.com The ECD is highly sensitive to electronegative atoms like fluorine. It operates by emitting beta particles (electrons) from a radioactive source (typically Nickel-63), which ionize the carrier gas and establish a stable baseline current. When an electronegative analyte like this compound passes through the detector, it captures some of the electrons, causing a decrease in the current that is measured as a peak.

The primary advantage of GC-ECD is its exceptional sensitivity for halogenated compounds, often reaching picogram (10⁻¹² g) or even femtogram (10⁻¹⁵ g) levels. researchgate.net This makes it particularly suitable for trace environmental analysis. However, a significant limitation of GC-ECD is its non-specific nature; it responds to any electron-capturing compound, and it does not provide structural information for definitive identification. Therefore, GC-ECD is often used as a screening tool, with positive results typically requiring confirmation by a more specific technique like GC-MS. researchgate.net

While this compound itself is volatile and well-suited for GC analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the predominant method for analyzing a wide range of PFAS, particularly the more polar and non-volatile carboxylic and sulfonic acids. mdpi.com This technique is relevant to this compound in the context of analyzing its potential environmental degradation products or more polar metabolites, which may be formed through biotransformation.

In LC-MS/MS, the sample is first separated by high-performance liquid chromatography (HPLC) or ultra-high-pressure liquid chromatography (UHPLC). nih.govperkinelmer.com The separated analytes are then ionized, typically using electrospray ionization (ESI), and introduced into a tandem mass spectrometer (usually a triple quadrupole). In the mass spectrometer, a specific precursor ion for the target analyte is selected, fragmented through collision-induced dissociation, and a specific product ion is monitored. This process, known as multiple reaction monitoring (MRM), provides a very high degree of selectivity and sensitivity, minimizing matrix interferences. The U.S. Environmental Protection Agency (EPA) has established several LC-MS/MS methods for PFAS analysis in various matrices, such as EPA Methods 537.1, 533, and 1633. perkinelmer.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of molecules, including this compound. It provides detailed information about the chemical environment of specific nuclei, such as hydrogen (¹H) and fluorine (¹⁹F).

Proton NMR (¹H NMR) is used to analyze the hydrogen-containing part of the molecule. In this compound (C₆F₁₃OCH₃), the only protons are in the methyl (-CH₃) group. The ¹H NMR spectrum would therefore show a single signal for these three equivalent protons.

The chemical shift of this signal is significantly influenced by the strongly electron-withdrawing perfluorohexyl group. The high electronegativity of the fluorine atoms deshields the methyl protons, causing their signal to appear at a higher chemical shift (further downfield) compared to a typical methyl ether. The signal for the -OCH₃ group in a fluorinated ether is expected to be a singlet, as there are no adjacent protons to cause spin-spin coupling. However, coupling to the fluorine atoms on the adjacent difluoromethylene group (-CF₂-) across the oxygen atom (a four-bond coupling, ⁴JH-F) may occur, potentially splitting the singlet into a triplet.

Table 2: Estimated ¹H NMR Chemical Shift for Methyl Group

| Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -OCH₃ | ~3.5 - 4.5 | Singlet or Triplet (due to ⁴JH-F coupling) |

Fluorine-19 NMR (¹⁹F NMR) is exceptionally powerful for characterizing the perfluoroalkyl chain of this compound. nih.gov The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it a highly sensitive nucleus for NMR analysis. azom.com Furthermore, ¹⁹F NMR offers a very wide range of chemical shifts, which makes it easier to resolve signals from fluorine atoms in slightly different chemical environments. azom.comnih.gov

For the perfluorohexyl chain (-CF₂-CF₂-CF₂-CF₂-CF₂-CF₃), one would expect to see six distinct signals in the ¹⁹F NMR spectrum, corresponding to the six chemically non-equivalent fluorine environments.

-CF₃ group: This signal, typically appearing around -81 ppm relative to CFCl₃, would be a triplet due to coupling with the adjacent -CF₂- group (³JF-F).

-OCF₂- group: This fluorine group, being directly attached to the ether oxygen, would be the most deshielded and appear furthest downfield. It would be split into a triplet by the adjacent -CF₂- group.

Internal -CF₂- groups: The four internal difluoromethylene groups would each produce a distinct signal, appearing as complex multiplets due to coupling with the fluorine atoms on both neighboring carbons.

The analysis of these chemical shifts and, crucially, the through-bond spin-spin coupling constants (J-coupling) between different fluorine nuclei allows for the complete and unambiguous assignment of the perfluoroalkyl chain structure. nih.govazom.com

Table 3: Predicted ¹⁹F NMR Chemical Shifts and Multiplicities for this compound

| Fluorine Group | Approximate Chemical Shift (δ, ppm vs CFCl₃) | Expected Multiplicity |

|---|---|---|

| CF₃- | -81 | Triplet |

| -CF₂-CF₃ | -126 | Multiplet |

| -CF₂-CF₂-CF₃ | -122 | Multiplet |

| -CF₂-CF₂-CF₂-CF₃ | -123 | Multiplet |

| -O-CF₂-CF₂- | -120 | Multiplet |

| CH₃-O-CF₂- | -85 to -95 | Triplet |

Note: The exact chemical shifts can vary depending on the solvent and measurement conditions.

Compound Index

Ancillary Analytical Methods in Research Applications

In-depth research and quality assurance for this compound necessitate methods that go beyond structural elucidation to quantify impurities and specific characteristics such as halide content and water presence.

Ion-Selective Electrode (ISE) analysis is a potentiometric technique used for the rapid and simple measurement of ion activity in a solution. battelle.org In the context of this compound, ISEs are particularly valuable for detecting and quantifying halide ions (e.g., fluoride (B91410), chloride), which may be present as impurities from the manufacturing process or as degradation products. The apparatus consists of an ion-selective membrane, which is sensitive to a specific ion, a reference electrode, and a meter to measure the potential difference between them. battelle.org This potential difference is proportional to the activity, and by extension the concentration, of the target ion in the sample. battelle.org

For fluoride analysis, a common ISE utilizes a monocrystalline lanthanum fluoride (LaF₃) membrane, which is highly selective for F⁻ ions. battelle.org The analysis is a fast and cost-effective alternative to other techniques like ion chromatography, requiring minimal sample preparation. nih.gov

Table 1: Comparison of ISE Measurement Techniques

| Technique | Description | Primary Use Case |

| Direct Measurement | Sample concentration is determined by comparing its potential reading to a calibration curve generated from standard solutions. nih.gov | High-throughput screening of multiple samples. |

| Incremental Methods | A known quantity of the ion is added to (known addition) or removed from (known subtraction) the sample, and the change in potential is used to calculate the initial concentration. | Complex matrices where calibration is difficult. |

| Potentiometric Titration | The ISE is used as an endpoint detector for a titration reaction involving the target ion. nih.gov | High-precision analysis and determination of total halide content. |

Determining the water content in this compound is critical, as moisture can affect its chemical stability and physical properties. Coulometric Karl Fischer (KF) titration is an exceptionally accurate method for quantifying trace amounts of water in a sample, capable of measuring levels as low as 1 part per million (ppm). rsc.org This technique is specific to water, which gives it a significant advantage over less selective methods like loss-on-drying. rsc.org

The principle of KF titration is based on the reaction between iodine and sulfur dioxide in the presence of water. In the coulometric method, the iodine required for the reaction is not added via a burette but is generated electrochemically in the titration cell from an iodide-containing solution. rsc.orgnih.gov When all the water in the sample has been consumed, excess iodine appears, which is detected potentiometrically, signaling the endpoint of the titration. nih.gov The total charge passed to generate the iodine is directly proportional to the amount of water, as dictated by Faraday's law. rsc.org This makes the coulometric method ideal for samples with very low water content. rsc.org

Table 2: Key Parameters in Coulometric Karl Fischer Titration

| Parameter | Significance | Typical Considerations |

| Sample Size | Must contain enough water for an accurate measurement, typically between 0.1 to 5 mg of water. nih.gov | For a hydrophobic sample like this compound, ensuring complete dissolution or water extraction is key. |

| Solvent | The sample must be soluble in the KF reagent, which is often methanol-based. nih.gov | Co-solvents like chloroform or toluene may be required for fluorinated compounds. nih.gov |

| pH | The reaction is pH-sensitive, with an optimal range between 5.5 and 8. rsc.org | Buffering agents may be necessary if acidic or basic impurities are present. rsc.org |

| Drift | The rate at which ambient moisture enters the titration cell. rsc.org | The cell must be properly sealed and conditioned to a low, stable drift value before sample analysis. |

Headspace-Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is highly effective for extracting volatile and semi-volatile organic compounds from a sample matrix for subsequent analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS). acs.orgresearchgate.net This method integrates sampling, extraction, and concentration into a single step. acs.orgresearchgate.net

In this technique, a fused silica fiber coated with a stationary phase (a polymer) is exposed to the headspace (the gas phase) above the sample, which can be a liquid or solid. eurofins.com Volatile analytes, such as this compound or related volatile impurities, partition from the sample into the headspace and are then adsorbed onto the fiber coating. acs.org The movement of analytes as a vapor is significantly faster than in a liquid, making headspace extraction efficient. eurofins.com After a set extraction time, the fiber is retracted and transferred to the heated injection port of a GC, where the adsorbed analytes are thermally desorbed for analysis. researchgate.net The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. chromatographyonline.com

Challenges in Analytical Quantification of Complex Isomeric Mixtures

A significant challenge in the analysis of per- and polyfluoroalkyl substances (PFAS), including fluorinated ethers, stems from the manufacturing processes used to produce them. Processes like electrochemical fluorination (ECF) inherently produce a complex mixture of structural isomers, comprising both linear and branched forms. battelle.orgeurofins.com Typically, ECF-derived products consist of 70-80% linear isomers and 20-30% branched isomers. battelle.org This complexity presents considerable difficulties for accurate analytical quantification.

The primary challenges include:

Lack of Commercial Standards: The vast majority of commercially available analytical standards are for the linear isomers only. battelle.org Accurate quantification in chromatography relies on comparing the instrument's response for a sample to its response for a known concentration of an authentic standard. Without standards for each branched isomer, their individual concentrations cannot be accurately determined. Laboratories often report a total concentration by assuming the response factor of the branched isomers is the same as the linear one, which can introduce significant error.

Chromatographic Co-elution: The physicochemical properties of branched and linear isomers can be very similar, leading to incomplete separation (co-elution) on standard chromatographic columns. chromatographyonline.com While specialized fluorinated stationary phases can improve selectivity for halogenated compounds, achieving baseline separation of all isomers in a complex mixture remains difficult. researchgate.net

Differing Physicochemical Properties: Structural differences between linear and branched isomers affect their properties, such as polarity and volatility. nih.govacs.org These differences can influence their behavior not only during chromatographic separation but also in environmental systems. For instance, research suggests linear PFAS isomers tend to sorb more readily to soil and sediment, while branched isomers may be more mobile in water. nih.gov

Variable Isomeric Profiles: The exact ratio of linear to branched isomers can vary between different manufacturers and even between different production batches from the same source. acs.org This variability makes it difficult to use a generic "isomer profile" for quantification and can complicate efforts to trace sources of environmental contamination. battelle.org While qualitative or semi-quantitative information can be gleaned by examining ion current profiles, this does not replace the need for precise quantification. battelle.org

Environmental Chemistry and Atmospheric Fate

Atmospheric Transformation Processes of Methyl Perfluorohexyl Ether Analogs

The primary atmospheric loss process for hydrofluoroethers is initiated by reaction with the hydroxyl radical (OH). acs.orgnoaa.gov The presence of a methyl group provides a site for oxidation, in contrast to their fully fluorinated counterparts, which are much less reactive in the troposphere. noaa.govnih.gov

The kinetics of the gas-phase reaction between OH radicals and this compound analogs, specifically methyl-perfluoroheptene-ethers (MPHEs, CH₃OC₇F₁₃), have been determined using relative rate methods. nih.govacs.org These studies reveal a wide range of reactivity among different isomers of the compound. At 296 K, the rate coefficients for six key MPHE isomers were found to range from approximately 0.1 to 2.9 x 10⁻¹² cm³ molecule⁻¹ s⁻¹. nih.govacs.org This variability underscores the importance of evaluating individual components within commercial mixtures. noaa.govacs.org For comparison, other hydrofluoroethers also exhibit a wide range of reactivity with OH radicals, as shown in the table below.

Table 1: OH Radical Reaction Rate Coefficients for Various Hydrofluoroethers (HFEs) at ~298 K

| Compound | Chemical Formula | k(OH) (cm³ molecule⁻¹ s⁻¹) | Source |

|---|---|---|---|

| Methyl-perfluoroheptene-ether (MPHE) Isomers | CH₃OC₇F₁₃ | (0.1 - 2.9) x 10⁻¹² | nih.govacs.org |

| HFE-7300 | n-C₂F₅CF(OCH₃)CF(CF₃)₂ | Calculated ~5.8 x 10⁻¹⁵ | proquest.com |

| CF₃CHFCF₂OCH₂CH₃ | C₅H₃F₈O | ~1.40 x 10⁻¹³ | researchgate.net |

| CF₃CHFOCHF₂ | C₃H₂F₆O | ~6.7 x 10⁻¹⁵ | researchgate.net |

| Perfluoropolymethylisopropyl ether (PFPMIE) | - | < 6.8 x 10⁻¹⁶ | nih.gov |

The significant variation in OH reaction rate coefficients among this compound analogs is directly linked to their molecular structure. nih.govnoaa.gov For methyl-perfluoroheptene-ethers, both the stereoisomer configuration and the position of the methoxy (B1213986) (-OCH₃) group relative to the double bond strongly influence reactivity. nih.govacs.org Studies have shown that (E)-stereoisomers where the -OCH₃ group is in an alpha (α) position relative to the double bond exhibit the highest reactivity. nih.govacs.org

The presence of the ether oxygen atom also influences the stability of adjacent C-F bonds. In perfluoroalkyl ether carboxylic acids (PFECAs), the ether oxygen increases the bond dissociation energy of C-F bonds on the neighboring -CF₂- moieties. acs.org This increased stability can make those specific C-F bonds less susceptible to cleavage. acs.org Conversely, the cleavage of the ether C-O bonds is a key degradation step, often leading to the formation of unstable intermediates. acs.org

The atmospheric oxidation of this compound and its analogs proceeds through a series of reactions following the initial OH attack. The radical formed after H-atom abstraction from the methoxy group is expected to react with molecular oxygen (O₂) to form a peroxy radical (RO₂). proquest.com This peroxy radical can then undergo further reactions, leading to the formation of an alkoxy radical (RO). proquest.com

The subsequent decomposition of the alkoxy radical is a critical step that determines the final degradation products. For hydrofluoroethers, these decomposition pathways can lead to the formation of smaller fluorinated compounds. proquest.com Theoretical studies on the oxidation of HFE-7300 suggest the formation of products like n-C₂F₅CF(OCHO)CF(CF₃)₂ (a fluorinated formate (B1220265) ester) via unimolecular decomposition of the alkoxy radical. proquest.com Another key intermediate formed during the atmospheric degradation of many fluorinated compounds is carbonyl fluoride (B91410) (CF₂O). amazonaws.com The perfluorinated alkyl chain of the ether is expected to break down, ultimately yielding CF₂O and other small perfluorinated molecules.

For hydrofluoroethers that contain C-H bonds, the reaction with OH radicals is the dominant atmospheric removal process. noaa.gov Direct photolysis, the breakdown of a molecule by absorbing solar radiation, is generally not a significant atmospheric sink for these compounds at lower altitudes. mdpi.com

However, for fully perfluorinated ethers, such as perfluoropolyethers (PFPEs), which are extremely unreactive towards OH radicals, the atmospheric lifetime is much longer. nih.govresearchgate.net Their primary degradation pathway is transport to the upper atmosphere (mesosphere), where they are broken down by high-energy Lyman-alpha radiation (121.6 nm). nih.govresearchgate.net Hydrolysis, reaction with water, is generally too slow to be a significant removal pathway for HFEs in the atmosphere. mdpi.com

Atmospheric Lifetimes and Global Warming Potential (GWP) Assessment

The atmospheric lifetime of a hydrofluoroether is inversely proportional to its OH reaction rate coefficient. witpress.com Due to their relatively high reactivity with OH radicals, methyl-perfluoroheptene-ether isomers have short estimated atmospheric lifetimes, ranging from days to months. nih.govacs.org This is a significant reduction compared to the perfluorinated compounds they replace, which can have atmospheric lifetimes exceeding 1000 years. nih.govnoaa.gov For example, the hydrofluoroether HFE-227 (CF₃OCHFCF₃) has a calculated atmospheric lifetime of about 11.3 years. noaa.gov In contrast, perfluoropolyethers, with their low reactivity, can have atmospheric lifetimes of 800 years or more. nih.govresearchgate.net

The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, typically 100 years, compared to carbon dioxide (CO₂). epa.gov The GWP is dependent on the compound's radiative efficiency (its ability to absorb infrared radiation) and its atmospheric lifetime. nih.govnih.gov Short-lived compounds like the MPHE isomers have correspondingly low GWPs. nih.gov However, even HFEs with longer lifetimes, like HFE-227, have GWPs that are significantly lower than the PFCs they are designed to replace. noaa.gov It is important to note that atmospheric degradation products of HFEs, such as fluorinated esters, can also be greenhouse gases and contribute an "indirect GWP". semanticscholar.org

Table 2: Atmospheric Lifetimes and 100-year Global Warming Potentials (GWPs) for Selected Fluorinated Ethers

| Compound | Atmospheric Lifetime | GWP (100-year) | Source |

|---|---|---|---|

| Methyl-perfluoroheptene-ether (MPHE) Isomers | Days to months | Relatively Low | nih.govacs.org |

| HFE-227 (CF₃OCHFCF₃) | 11.3 years | 1200 | noaa.gov |

| HFE-7300 | 1.75 years (vs. OH) | - | proquest.com |

| Perfluoropolymethylisopropyl ether (PFPMIE) | > 800 years | 9000 | nih.gov |

Partitioning Behavior in Environmental Compartments

The way a chemical distributes itself between different environmental compartments like air, water, and soil is known as its partitioning behavior. mtu.edu A key parameter for describing the air-water partitioning of a compound is the Henry's Law constant (Kₐw or Kₕ). studylib.netviu.ca This constant represents the equilibrium ratio of a chemical's concentration in the gas phase to its concentration in the aqueous phase. studylib.net

Air-Water Partitioning and Precipitation Washout

Research on a variety of PFAS has demonstrated that the air-water partition coefficient is significantly influenced by the length of the perfluorinated carbon chain. nih.gov For instance, an increase in the perfluorinated chain from a trifluoromethyl (CF3-) to a heptafluoropropyl (C3F7-) group was found to increase the Kaw by approximately 1.5 log units. nih.gov This suggests that longer perfluoroalkyl chains lead to higher volatility from water. Given that this compound contains a C6F13 chain, it is expected to have a notable tendency to partition into the atmosphere from aqueous solutions.

The temperature dependence of Kaw is another important factor, with studies on ether- and thioether-containing PFAS showing that the molar internal energy change of air-water partitioning (ΔU) ranges from 20 to 37 kJ/mol. nih.gov This indicates that as temperatures increase, the partitioning of these substances into the air phase becomes more favorable.

Precipitation washout is the process by which atmospheric chemicals are removed from the air and deposited onto the Earth's surface by rain, snow, or fog. The efficiency of this process is inversely related to the compound's Henry's Law constant. viu.ca Compounds with a higher tendency to remain in the gas phase (higher Kaw) are less efficiently removed by precipitation. Consequently, this compound, with its expectedly significant Kaw, would likely have a longer atmospheric residence time and be subject to long-range atmospheric transport before being deposited.

Table 1: Experimentally Determined Air-Water Partition Coefficients (Kaw) for Selected PFAS at 25 °C

| Compound | Log Kaw |

|---|---|

| CF3-O-ALC | -2.6 to -1.0 |

| C3F7-O-ALC | Increased by ~1.5 log units from CF3- |

| 4:2 Fluorotelomer alcohol (4:2 FTOH) | -1.45 |

Data sourced from a study on ether- and thioether-alcohol PFAS. nih.gov

Adsorption on Environmental Matrices (e.g., Soil, Sediments, Alumina (B75360) Adsorbents)

The interaction of this compound with solid environmental matrices such as soil, sediments, and mineral surfaces like alumina is a key process governing its mobility and bioavailability in the environment. Adsorption behavior is influenced by the chemical's properties and the characteristics of the adsorbent material. nih.gov

Soil and Sediments:

The adsorption of PFAS in soil and sediments is a complex process driven primarily by hydrophobic and electrostatic interactions. nih.gov The perfluorinated alkyl chain of this compound imparts significant hydrophobicity, suggesting a tendency to adsorb to organic carbon fractions within soil and sediments. Studies on various PFAAs have shown that adsorption capacity generally increases with the length of the perfluoroalkyl chain. nih.gov For example, in river sediment, the adsorption of perfluorooctanesulfonic acid (PFOS) was significantly higher than that of shorter-chain PFAAs like perfluorobutanoic acid (PFBA). nih.gov This suggests that this compound, with its six-carbon perfluorinated chain, would exhibit a notable affinity for soils and sediments, particularly those with higher organic matter content.

Soil pH can also play a role, although it is more significant for ionizable PFAS. nih.govresearchgate.net For neutral molecules like this compound, hydrophobic interactions are expected to be the dominant mechanism. The presence of other contaminants or engineered nanoparticles, such as nano-TiO2 in sediments, can alter the surface properties of the matrix and influence the adsorption of perfluorinated compounds. nih.gov

Alumina Adsorbents:

Alumina (aluminum oxide) is a common component of soils and can also be used as an adsorbent in water treatment. The surface of alumina can be modified to enhance its affinity for specific pollutants. For instance, nano-γ-alumina modified with perfluorooctyl groups has been shown to be an effective adsorbent for methyl tertiary-butyl ether (MTBE) from water. tandfonline.com The perfluorinated groups on the alumina surface create a hydrophobic and nonpolar environment that facilitates the adsorption of organic compounds. tandfonline.com While this study focused on MTBE, it demonstrates the principle that fluorinated surfaces have a strong affinity for other organic molecules. It can be inferred that this compound would readily adsorb to surfaces that are themselves fluorinated or to unmodified alumina to some extent, driven by interactions between the ether group and the alumina surface, as well as hydrophobic interactions.

Table 2: Adsorption Characteristics of Selected PFAAs on River Sediment

| Compound | Relative Adsorption Capacity |

|---|---|

| PFOS | Highest |

| PFOA | High |

| PFHxS | Moderate |

| PFBS | Lower |

| PFHxA | Lower |

| PFBA | Lowest |

This table illustrates the general trend of increasing adsorption with longer perfluoroalkyl chain length. nih.gov

Environmental Degradation and Biotransformation Mechanisms

Abiotic Degradation Pathways in Aqueous and Solid Matrices

Abiotic degradation involves non-biological processes that can break down chemical compounds. For methyl perfluorohexyl ether, these pathways are primarily influenced by its chemical stability and the presence of reactive species.

Perfluoroalkyl substances, including ethers, are known for their exceptional stability in aqueous environments. The strong carbon-fluorine (C-F) and carbon-oxygen (C-O) bonds within the perfluoroalkyl chain are not susceptible to hydrolysis under typical environmental conditions of temperature and pH. Studies on various perfluoroalkyl and polyfluoroalkyl substances have consistently shown that hydrolysis is not a significant degradation pathway in water. nih.gov While extreme conditions, such as high temperatures (250°C - 374°C), can facilitate the cleavage of ether bonds in aqueous media, these conditions are not representative of the natural environment. Therefore, this compound is expected to be highly persistent in aqueous and solid matrices with respect to hydrolysis.

A significant abiotic degradation pathway for perfluoroalkyl ether compounds is through reactions with hydrated electrons (e-aq). acs.orgnih.gov Hydrated electrons are highly reactive species that can be generated in the environment by ultraviolet (UV) light. acs.org The degradation of perfluoroalkyl ether carboxylic acids (PFECAs), which serve as structural analogs, has been studied extensively, providing insight into the likely mechanisms for this compound.

The primary mechanism involves the cleavage of the ether C-O bond, which is a key pathway for degradation. acs.org Additionally, the cleavage of C-F bonds can also occur. acs.org The kinetics of this degradation process are influenced by the structure of the molecule, including the length of the fluoroalkyl chain and the degree of branching. nih.govmatilda.scienceresearchgate.net Studies on PFECAs have shown that the rate of degradation by hydrated electrons can be significant, leading to substantial defluorination. researchgate.net

Table 1: Proposed Abiotic Degradation Pathways for Perfluoroalkyl Ethers by Hydrated Electrons

| Degradation Pathway | Description | Key Intermediates/Products |

|---|---|---|

| Ether C-O Bond Cleavage | The primary reductive degradation pathway initiated by hydrated electrons. | Perfluoroalcohols, Perfluoroalkyl radicals |

| C-F Bond Cleavage | Direct cleavage of a carbon-fluorine bond, often followed by H/F exchange. | Polyfluorinated products, Fluoride (B91410) ions |

| C-C Bond Cleavage | Cleavage of carbon-carbon bonds, including decarboxylation in acidic analogs. | Shorter-chain PFAS, Carbon dioxide |

This table is based on data from studies on perfluoroalkyl ether carboxylic acids. acs.org

The presence of an ether linkage in the carbon chain significantly influences the degradation behavior of perfluoroalkyl compounds. acs.orgnih.govmatilda.science The ether oxygen atom increases the bond dissociation energy of the C-F bonds on the adjacent carbon atoms, making them more resistant to cleavage. acs.orgnih.govresearchgate.net However, the ether C-O bond itself becomes a reactive site, particularly for reductive processes involving hydrated electrons. acs.org

This distinct behavior means that compared to traditional perfluorocarboxylic acids, perfluoroalkyl ethers are less likely to form H/F-exchanged polyfluorinated products that are resistant to further degradation. acs.orgnih.govresearchgate.net Instead, the cleavage of the C-O bond leads to the formation of intermediates that can undergo more complete defluorination. acs.orgnih.govresearchgate.net

The degradation of perfluoroalkyl ethers by hydrated electrons primarily proceeds through the cleavage of the ether C-O bond, which leads to the formation of unstable perfluoroalcohols. acs.orgnih.govresearchgate.net These perfluoroalcohols can then undergo further reactions, promoting the deep defluorination of the molecule. acs.orgnih.govresearchgate.net This pathway is favored over the stepwise H/F exchange that is more common in perfluorinated compounds lacking an ether linkage. acs.org Consequently, the presence of the ether structure tends to reduce the formation of recalcitrant polyfluorinated products. acs.orgnih.govresearchgate.net

Biotic Transformation and Biodegradation Studies (Non-Human Organisms)

Biotic transformation involves the degradation of compounds by living organisms, primarily microorganisms. The high stability of the C-F bond makes perfluorinated compounds generally resistant to microbial attack. nih.gov

Perfluorinated compounds like this compound are generally considered to be recalcitrant to microbial degradation. nih.gov However, studies on polyfluorinated ether substances have shown that biodegradation can occur when a non-fluorinated carbon group is present adjacent to the ether linkage. nih.govacs.org For instance, polyfluorinated ethers with a -CH2- moiety next to the ether bond can undergo aerobic biotransformation. nih.govacs.org This process is typically initiated by monooxygenase enzymes, which attack the C-H bond. acs.org

In the case of this compound, the molecule possesses a methyl (-CH3) group attached to the ether oxygen. This methyl group could potentially serve as a point of microbial attack. Studies on the biodegradation of methyl tert-butyl ether (MTBE), another ether-containing compound, have shown that aerobic microorganisms can cleave the ether bond. nih.gov The initial step in the microbial degradation of MTBE often involves a monooxygenase that attacks the methyl group, leading to the formation of tert-butyl alcohol and formaldehyde. nih.gov While this compound is structurally different and significantly more fluorinated, the presence of the methyl ether group suggests a potential, albeit likely very slow, pathway for microbial transformation.

Research on the biodegradation of fluoroalkylether substances indicates that the presence of an ether bond can be a weak point for aerobic microorganisms, enhancing biodegradability if a susceptible hydrocarbon group is adjacent to it. nih.govacs.org The biotransformation of these compounds can lead to the formation of unstable fluoroalcohol intermediates that can then spontaneously defluorinate. nih.gov However, for highly fluorinated ethers, this process is expected to be extremely slow, contributing to their environmental persistence. nih.gov

Table 2: Mentioned Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| Per- and polyfluoroalkyl substances | PFAS |

| Perfluoroalkyl ether carboxylic acids | PFECAs |

| Carbon-fluorine | C-F |

| Carbon-oxygen | C-O |

| Ultraviolet | UV |

| Methyl tert-butyl ether | MTBE |

| tert-Butyl alcohol |

Biotransformation in Aquatic and Terrestrial Biota (e.g., Mussels, Turbot, Zebrafish, Rainbow Trout)

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the biotransformation of this compound in specific aquatic and terrestrial organisms. Despite the importance of mussels, turbot, zebrafish, and rainbow trout as indicator species in ecotoxicological studies, targeted research on the metabolic fate of this compound within these organisms is not publicly available. General studies on per- and polyfluoroalkyl substances (PFAS) suggest that biotransformation pathways can vary significantly depending on the species and the specific chemical structure. However, without direct experimental data on this compound, any discussion of its biotransformation in these particular species would be speculative.

Enzyme-Mediated Hydrolysis and Oxidation Pathways

The enzymatic processes responsible for the degradation of this compound have not been specifically elucidated in the available scientific literature. While hydrolysis and oxidation are known to be key mechanisms in the biotransformation of various organic compounds, their role in the breakdown of this particular ether is not documented. Research on other fluorinated ethers has indicated that the carbon-fluorine bond's strength and the ether linkage's stability present significant challenges to enzymatic action. Without dedicated studies on this compound, the specific enzymes and pathways involved in its potential hydrolysis and oxidation remain unknown.

Identification of Environmental Transformation Products and Persistent Metabolites

Summary of Research Findings

Extensive searches of scientific databases and literature have yielded no specific data regarding the biotransformation of this compound in mussels, turbot, zebrafish, or rainbow trout. Similarly, information on the enzyme-mediated hydrolysis and oxidation pathways and the identification of its environmental transformation products and persistent metabolites is not available. This highlights a critical knowledge gap in the environmental fate and toxicology of this specific perfluorinated compound.

Interactive Data Table: Status of Research on this compound Biotransformation

| Research Area | Mussels | Turbot | Zebrafish | Rainbow Trout | Enzyme Pathways | Metabolites Identified |

| Data Availability | No Data | No Data | No Data | No Data | No Data | No Data |

Ecological Presence and Environmental Impact

Occurrence and Distribution in Various Environmental Media

The distribution of PFAS is widespread, with contamination found in various environmental compartments globally. The primary pathways for their release into the environment include industrial emissions, the use and disposal of consumer products, and application in specialized contexts like firefighting foams. mdpi.comnih.gov

PFAS are frequently detected in aquatic systems, including rivers, lakes, and groundwater, often as a result of industrial discharge and effluent from wastewater treatment plants (WWTPs). nih.govdntb.gov.ua WWTPs are generally not equipped to remove these highly persistent chemicals, making them a secondary source of pollution. mdpi.com Due to their high water solubility and persistence, aquatic environments are considered major sinks for many PFAS compounds. nih.gov

Studies have identified various perfluoroalkyl ether acids (PFECAs) and sulfonic acids (PFESAs) in surface waters, particularly downstream from fluorochemical manufacturing facilities. nih.govnih.gov For instance, hexafluoropropylene oxide-dimer acid (HFPO-DA), a well-known PFEA, has been reported in river water in the United States, China, and Germany. nih.gov The presence of these related ether compounds suggests a high potential for Methyl perfluorohexyl ether to be found in similar environments, especially in areas with industrial fluorochemical activity. The more hydrophilic (water-soluble) short-chain PFAS, a category that includes many ethers, are typically found in surface waters. nih.gov

Indoor environments can be significant sources of human exposure to certain PFAS, which are released from a wide range of consumer products such as carpets, textiles, and food packaging. nih.gov Volatile and semi-volatile PFAS can be released into the air and subsequently settle in dust.

Research has confirmed the presence of emerging PFAS, including various perfluoroalkyl ether acids (PFEAs), in indoor dust. nih.gov One study found that concentrations of six different PFEAs in household dust were significantly higher in homes located closer to a fluorochemical manufacturing plant, indicating that industrial emissions can be a direct source of indoor contamination. nih.gov While many studies on indoor air focus on volatile precursors like fluorotelomer alcohols (FTOHs), the detection of other ether-based PFAS like chlorinated polyfluoroether sulfonate (Cl-PFESA) in both indoor and outdoor air demonstrates that this pathway is relevant for the class. pfascentral.orgacs.org Given these findings, it is plausible that this compound could be present in indoor air and dust, originating either from consumer goods or infiltration from outdoor industrial sources.

Bioaccumulation and Bioconcentration Potential in Environmental Food Webs (Non-Human)

Bioaccumulation, the process by which a substance builds up in an organism, and biomagnification, where its concentration increases at successively higher levels in the food web, are significant concerns for PFAS. vliz.be The properties that determine bioaccumulation potential, such as the length of the perfluoroalkyl chain and the specific functional group, vary across the PFAS class. umn.edu

Specific research on perfluoroalkyl ether carboxylic acids (PFECAs) provides crucial insight into the potential behavior of this compound. A study in an estuarine food web found that the bioaccumulation behavior of PFECAs was dependent on the number of perfluorinated carbons. nih.govacs.org This study introduced the concept of a Trophic Magnification Factor (TMF), where a value greater than 1 indicates the substance biomagnifies.

| Compound | Number of Perfluorinated Carbons | Trophic Magnification Factor (TMF) | Food Web Behavior |

|---|---|---|---|

| PFMOAA | 2 | < 1 | Biodilution |

| HFPO-TrA | 6 | > 1 | Biomagnification |

| HFPO-TeA | 8 | > 1 | Biomagnification |

| PFO5DoA | 10 | > 1 | Biomagnification |

The data indicates a clear trend: PFECAs with six or more perfluorinated carbons were found to biomagnify. nih.govacs.org Since this compound contains a six-carbon perfluorinated chain, this finding strongly suggests it has the potential to biomagnify in aquatic food webs. Other studies have also noted the potential for ether-PFASs to be taken up and accumulated by plants. nih.gov

Long-Range Environmental Transport Potential

The detection of PFAS in remote ecosystems like the Arctic and Antarctic, far from direct industrial or consumer sources, is clear evidence of their capacity for long-range environmental transport. vliz.benih.gov This transport occurs primarily through two major pathways: atmospheric transport of volatile or semi-volatile PFAS and their precursors, and oceanic currents. nih.govresearchgate.net

Volatile PFAS can be transported vast distances in the atmosphere before being deposited in soil and water through precipitation or dry deposition. researchgate.net Another significant mechanism is the transport of PFAAs via sea spray aerosol, where the compounds are ejected from the ocean surface into the atmosphere and carried by wind. rsc.org Studies modeling the environmental transport of compounds like perfluorooctanoic acid (PFOA) and other ethers confirm their potential for long-distance travel. researchgate.netunifr.ch Given its structure as part of the broader PFAS class, this compound is expected to be subject to these same transport mechanisms, contributing to its potential for global distribution.

Comparative Environmental Persistence within the PFAS Class

The defining characteristic of the entire PFAS class is its extreme persistence in the environment. rsc.orgnih.gov This property is a direct result of the carbon-fluorine (C-F) bond, which is one of the strongest in organic chemistry and highly resistant to thermal, chemical, and biological degradation. rsc.org Consequently, PFAS are often referred to as "forever chemicals."

The vast majority of PFAS, including those with ether linkages, are either non-degradable or transform into other highly persistent terminal PFAS compounds. nih.govrsc.org Studies specifically examining perfluoroalkyl ether acids have shown them to be stable under aggressive chemical oxidation tests, indicating they are likely as persistent as legacy PFAS like PFOA and perfluorooctane (B1214571) sulfonate (PFOS). nih.gov Research also shows that for PFAS with the same functional group, environmental persistence tends to increase with the length of the carbon chain. mdpi.com Therefore, this compound is expected to be highly persistent, resisting natural degradation processes and remaining in the environment for extended periods. nih.govrsc.org

Advanced Applications in Materials Science and Industrial Processes

Utilization as Specialty Solvents and Reaction Media

Hydrofluoroethers, including methyl perfluorohexyl ether, are valued as specialty solvents due to their distinct physical properties such as low surface tension and selective miscibility. Their chemical stability makes them suitable for use in environments where reactive or corrosive solvents would fail.

As reaction media, HFEs provide a stable environment for chemical synthesis, particularly when working with sensitive reagents. Their inert nature prevents them from participating in the reaction, ensuring that the desired chemical pathways proceed without interference from the solvent.

In compound purification, the unique solubility characteristics of this compound are advantageous. It can be used in extraction processes to selectively dissolve fluorinated compounds from mixtures containing non-fluorinated organic or inorganic substances. This property is also leveraged in cleaning applications for precision instruments and medical devices, where the solvent must effectively remove contaminants without damaging delicate surfaces. longchangchemical.com The low surface tension of HFEs allows for excellent wetting and penetration into tight spaces, ensuring thorough cleaning and leaving minimal residue upon evaporation.

This compound is a relevant solvent within the field of fluorous chemistry. wikipedia.org This branch of chemistry utilizes perfluorinated substituents, often called "fluorous ponytails," as affinity tags to simplify the separation and purification of reaction products or catalysts. wikipedia.org A molecule with a perfluorohexyl group, such as this compound, exhibits high solubility in fluorous solvents and is immiscible with many common organic solvents.

This principle is applied in fluorous biphasic catalysis, where a catalyst tagged with a fluorous group is dissolved in a fluorous solvent like this compound. The organic reactants, dissolved in a conventional organic solvent, form a separate phase. The reaction occurs at the interface, and upon completion, the two liquid phases can be easily separated, allowing for the recovery and reuse of the expensive fluorous-tagged catalyst. wikipedia.org This technique is a cornerstone of green chemistry, as it significantly reduces chemical waste by facilitating near-complete catalyst recovery. wikipedia.org

Applications as Heat Transfer Fluids

One of the most significant industrial applications for hydrofluoroethers is as heat transfer fluids. Their combination of a wide liquid range, high dielectric strength, and excellent thermal stability makes them ideal for thermal management in high-value electronic and industrial equipment. nbinno.commusechem.com

The following table outlines typical properties of a representative hydrofluoroether, demonstrating the characteristics that make them suitable for heat transfer applications.

| Property | Value |

| Boiling Point | 50 - 130 °C |

| Dielectric Strength | > 35 kV |

| Liquid Density | 1.4 - 1.7 g/cm³ |

| Kinematic Viscosity | < 1.0 cSt |

| Pour Point | < -100 °C |

| Material Compatibility | Excellent with most metals, plastics, and elastomers |

Note: Data represents a typical range for hydrofluoroether fluids used in thermal management and may not correspond to this compound specifically.

The semiconductor manufacturing process involves steps that require precise temperature control, often within a very tight range of ±0.1°C, to ensure wafer integrity and process yield. semiconductors.org Hydrofluoroethers are used as coolants in the thermal management systems of critical fabrication equipment, including etchers, ion implanters, and automated test equipment (ATE). tmcindustries.comgoogle.com

In these applications, the HFE is circulated through a chiller and then to the component requiring cooling. The fluid's high dielectric strength is crucial, as it prevents short circuits in the event of a leak, allowing it to be used in close proximity to high-voltage electronics. nbinno.com Its chemical inertness ensures it does not corrode the internal components of the cooling system or the manufacturing equipment. nbinno.com Furthermore, the wide operating temperature range of these fluids allows them to be used in processes that span from deep cold to elevated temperatures. semiconductors.orggoogle.com

The exponential growth in data processing, driven by artificial intelligence and high-performance computing, has led to a dramatic increase in the heat generated by servers. exxonmobilchemical.com Traditional air cooling is often insufficient for these high-density environments. idtechex.com Liquid cooling, particularly immersion cooling where servers are submerged in a dielectric fluid, offers a highly efficient solution.

Hydrofluoroethers like this compound are well-suited for these applications. tmcindustries.com In two-phase immersion cooling, the fluid boils on the surface of hot components, removing heat through the latent heat of vaporization. nbinno.com This vapor then travels to a condenser, where it cools, liquefies, and is returned to the bath, creating a highly efficient passive cooling cycle. chemours.com The non-flammable and dielectric nature of HFEs makes this a safe and effective method for managing the extreme thermal loads of modern data centers, leading to significant reductions in energy consumption compared to air cooling. chemours.com

Power electronics, such as inverters and converters, and advanced avionics systems generate substantial heat that must be dissipated to ensure reliability and prevent failure. nbinno.com The compact and weight-sensitive nature of these systems often precludes the use of bulky air-cooling solutions.

Hydrofluoroethers serve as ideal coolants in these demanding environments. Their excellent dielectric properties allow for direct cooling of electronic components without risk of electrical interference or shorting. nbinno.com The fluids' low viscosity allows them to be pumped efficiently through small, complex cooling channels, while their thermal stability ensures long-term performance even at high operating temperatures. These properties are critical for ensuring the operational integrity of vital systems in aerospace, defense, and power grid applications. nbinno.com

Role as Cleaning and Degreasing Agents

Hydrofluoroethers, as a class of solvents, are effective for the removal of a wide range of soils. Their efficacy stems from their ability to dissolve oils, greases, and other contaminants without damaging sensitive substrates. The low surface tension of these fluids allows them to penetrate tight spaces and complex geometries, ensuring thorough cleaning.

Precision Cleaning: Removal of particulate and thin-film contamination from medical devices, electronics, and aerospace components where residue-free cleaning is critical.

Degreasing: As a replacement for traditional solvents like chlorinated hydrocarbons and n-propyl bromide for the removal of heavy greases and oils from metal components.

Co-solvent Systems: Used in combination with other solvents to create azeotropic or near-azeotropic mixtures that offer enhanced cleaning performance for specific contaminants.

The cleaning effectiveness of a solvent is often evaluated based on its Kauri-Butanol (Kb) value, which indicates its relative solvency power. The physical properties of the solvent also play a crucial role in its application as a cleaning agent.

Table 1: Illustrative Properties of a Hydrofluoroether Solvent (Note: Data for a representative HFE is provided for illustrative purposes due to the lack of specific data for this compound)

| Property | Value |

|---|---|

| Boiling Point (°C) | ~98 |

| Liquid Density (g/cm³) | 1.43 |

| Surface Tension (dyn/cm) | 16 |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Atmospheric Reaction Mechanisms

Quantum chemical calculations are fundamental to understanding the detailed mechanisms of atmospheric reactions involving Methyl perfluorohexyl ether. These calculations can elucidate the pathways of its degradation, primarily initiated by reactions with atmospheric oxidants like the hydroxyl radical (•OH).

Density Functional Theory (DFT) is a widely used computational method to explore the potential energy surfaces of chemical reactions due to its favorable balance of accuracy and computational cost. For the atmospheric degradation of this compound, DFT methods, such as M06-2X, are employed to investigate the hydrogen abstraction reaction from the methoxy (B1213986) group by the •OH radical, which is the primary initial step in its atmospheric breakdown.

The reaction proceeds via the formation of a pre-reactive complex, followed by a transition state, and finally a post-reactive complex before yielding the products. DFT calculations can determine the geometries and energies of these stationary points along the reaction coordinate. For instance, in studies of similar hydrofluoroethers (HFEs), the M06-2X functional combined with a basis set like 6-31+G(d,p) has been shown to provide reliable results for the thermodynamics and kinetics of such reactions. The primary atmospheric degradation pathway for this compound is initiated by the abstraction of a hydrogen atom from the -OCH3 group by an •OH radical:

C₆F₁₃OCH₃ + •OH → C₆F₁₃OCH₂• + H₂O

Subsequent reactions of the resulting radical (C₆F₁₃OCH₂•) with O₂ lead to the formation of a peroxy radical (C₆F₁₃OCH₂OO•), which can then undergo further reactions in the atmosphere, for example, with nitric oxide (NO), to form an alkoxy radical (C₆F₁₃OCH₂O•). This alkoxy radical is a key intermediate that can decompose or isomerize, leading to a variety of degradation products.

DFT studies on analogous HFEs have shown that H-abstraction by the Cl atom is often kinetically more favorable than by the •OH radical, although the reaction with •OH is typically more exothermic and spontaneous. nih.gov Rate constants calculated using Transition State Theory (TST) based on DFT results for similar compounds show good agreement with experimental data. nih.gov